3-Bromo-7-phenyl-hexahydroazepin-2-one
Description
3-Bromo-7-phenyl-hexahydroazepin-2-one is a seven-membered lactam (cyclic amide) featuring a saturated azepine ring system. Key structural attributes include:
- Phenyl group at position 7, contributing to hydrophobic interactions and steric bulk.
- Hexahydroazepin-2-one core, a conformationally flexible scaffold common in bioactive molecules and synthetic intermediates.
This compound is hypothesized to serve as a precursor in pharmaceutical synthesis, leveraging its bromine atom for functionalization (e.g., Suzuki-Miyaura coupling) and its lactam ring for stability .
Properties
Molecular Formula |
C12H14BrNO |
|---|---|
Molecular Weight |
268.15 g/mol |
IUPAC Name |
3-bromo-7-phenylazepan-2-one |
InChI |
InChI=1S/C12H14BrNO/c13-10-7-4-8-11(14-12(10)15)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,14,15) |
InChI Key |
DVOBTYUMSBEKMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC(=O)C(C1)Br)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table compares 3-Bromo-7-phenyl-hexahydroazepin-2-one with pharmacologically relevant lactams and heterocycles from literature and regulatory sources:
Key Differences and Implications
a) Ring Saturation and Flexibility
- The hexahydroazepin-2-one core is fully saturated, enabling conformational flexibility, which contrasts with the partially unsaturated benzodiazepin-2-one (e.g., flurazepam derivatives). Saturation may reduce π-π stacking but enhance adaptability in binding pockets .
b) Halogen Substituents
- Bromine (Br) vs. Chlorine (Cl) : Bromine’s larger atomic radius and polarizability enhance its leaving-group ability in nucleophilic substitutions, making it superior for cross-coupling reactions compared to chlorine .
- Fluorophenyl (F-Ph) vs. Phenyl (Ph) : Fluorine’s electronegativity in benzodiazepines improves metabolic stability and membrane permeability, whereas the phenyl group in the target compound primarily contributes to hydrophobicity.
c) Pharmacological Relevance
- Benzodiazepin-2-one derivatives (e.g., flurazepam impurities) are associated with central nervous system activity, whereas This compound lacks documented biological data. Its structural features suggest utility as a synthetic building block rather than a direct bioactive agent .
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